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molecular formula C10H11NS B187872 2-(Benzo[b]thiophen-3-yl)ethanamine CAS No. 14585-66-1

2-(Benzo[b]thiophen-3-yl)ethanamine

Cat. No. B187872
M. Wt: 177.27 g/mol
InChI Key: YWXDBWNXMZHMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276518B2

Procedure details

Lithium aluminium hydride (1.16 g, 30.3 mmol) was suspended in dry diethyl ether (100 ml). Anhydrous aluminium chloride (4.04 g, 30.3 mmol) was introduced into this suspension under argon. After five minutes, a solution of benzo[b]thiophene-3-acetonitrile (5.25 g, 30.3 mmol) in dry diethyl ether (70 ml) was added. When the addition was complete, the mixture was heated under reflux for four days. Lithium aluminium hydride (930 mg) and aluminium chloride (500 mg) were added again to the reaction mixture and the mixture was heated under reflux for a further eight hours. For working up, it was neutralized with an aqueous solution of potassium sodium tartrate (80 ml, 20 wt. %). When the evolution of gas had ended, the phases were separated and the cloudy aqueous phase was filtered off with suction over a glass frit. The residue on the frit was washed with ethyl acetate and the clear aqueous phase was extracted with ethyl acetate (3×50 ml). The organic phases were dried over sodium sulfate and filtered and the filtrate was concentrated. Crude benzo[b]thiophen-3-ylethylamine (3.7 g) was obtained as a red-brown oil. Treatment with methanolic hydrochloric acid gave a tacky hydrochloride, which was immediately converted back into the free base. 794 mg (15%) benzo[b]thiophen-3-yl-ethylamine were obtained as a yellow oil, which was employed for the further synthesis.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
930 mg
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[S:11]1[CH:15]=[C:14]([CH2:16][C:17]#[N:18])[C:13]2[CH:19]=[CH:20][CH:21]=[CH:22][C:12]1=2.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C(OCC)C>[S:11]1[CH:15]=[C:14]([CH2:16][CH2:17][NH2:18])[C:13]2[CH:19]=[CH:20][CH:21]=[CH:22][C:12]1=2 |f:0.1.2.3.4.5,6.7.8.9,11.12.13|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
4.04 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
5.25 g
Type
reactant
Smiles
S1C2=C(C(=C1)CC#N)C=CC=C2
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
930 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further eight hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
FILTRATION
Type
FILTRATION
Details
the cloudy aqueous phase was filtered off with suction over a glass frit
WASH
Type
WASH
Details
The residue on the frit was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the clear aqueous phase was extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S1C2=C(C(=C1)CCN)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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